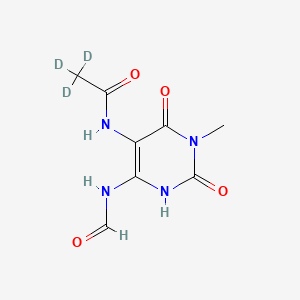

5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Description

Properties

IUPAC Name |

2,2,2-trideuterio-N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZNZFGKEVDNPK-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675515 |

Source

|

| Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185082-65-8 |

Source

|

| Record name | N-(6-Formamido-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Weight and Physicochemical Properties of d3-AFMU

Advanced Application in Metabolic Phenotyping and LC-MS/MS Quantitation

Executive Summary

This technical guide provides a comprehensive analysis of 5-Acetylamino-6-formylamino-3-methyl-d3-uracil (d3-AFMU) , the stable isotope-labeled internal standard for AFMU. AFMU is a pivotal metabolite of caffeine used to phenotype N-acetyltransferase 2 (NAT2) and Cytochrome P450 1A2 (CYP1A2) activity in clinical pharmacology.

The accurate quantification of AFMU is notoriously difficult due to its inherent physicochemical instability—specifically its susceptibility to deformylation under neutral-to-basic conditions. This guide details the molecular properties of d3-AFMU, outlines the degradation mechanisms researchers must control, and provides a validated LC-MS/MS workflow to ensure data integrity.

Part 1: Chemical Identity and Physicochemical Profile

d3-AFMU serves as the ideal internal standard (IS) because it mirrors the physicochemical behavior of endogenous AFMU while providing a distinct mass shift (+3 Da) for mass spectrometric detection.

1.1 Molecular Specifications

The deuterium labeling is typically located on the N3-methyl group, ensuring the label is retained during the primary fragmentation pathways used in Multiple Reaction Monitoring (MRM).

| Property | Data Specification |

| Chemical Name | 5-Acetylamino-6-formylamino-3-methyl-d3-uracil |

| Common Abbreviation | d3-AFMU |

| CAS Number | 1216442-68-0 |

| Molecular Formula | C₈H₇D₃N₄O₄ |

| Molecular Weight | 229.21 g/mol |

| Parent Compound (AFMU) MW | 226.19 g/mol |

| Isotopic Purity | Typically ≥ 99% deuterated forms (d3) |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| pKa (Calculated) | ~8.5 (Uracil N-H), Acidic character |

| LogP | -1.8 to -2.0 (Highly Polar) |

1.2 Stability and Handling (Critical)

Expert Insight: The most common source of error in AFMU quantification is ex vivo degradation. AFMU is chemically unstable in urine at physiological or basic pH. It undergoes spontaneous deformylation to form AAMU (5-acetylamino-6-amino-3-methyluracil).

-

Mechanism: Base-catalyzed hydrolysis of the formyl group.

-

Impact: If samples are not stabilized, AFMU levels decrease while AAMU levels artificially increase, skewing NAT2 phenotyping ratios.

-

Corrective Action: Urine samples must be acidified to pH < 3.5 immediately upon collection using HCl or acetic acid. d3-AFMU stock solutions should be prepared in DMSO (where it is more stable than in protic solvents like methanol) and stored at -80°C.

Part 2: The Role of d3-AFMU in Metabolic Phenotyping

AFMU is the readout for the acetylation capacity of the liver. The ratio of AFMU to its precursors or degradation products distinguishes "Slow Acetylators" from "Fast Acetylators," a critical metric in pharmacogenomics for drugs like Isoniazid and Sulfonamides.

2.1 Caffeine Metabolic Pathway

The following diagram illustrates the position of AFMU in the caffeine metabolic web and the critical degradation pathway to AAMU.

Figure 1: Caffeine metabolism focusing on the NAT2-mediated formation of AFMU and its non-enzymatic degradation to AAMU.

Part 3: Analytical Methodologies (LC-MS/MS)

To quantify AFMU accurately, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

3.1 Experimental Protocol: Urine Analysis

This protocol utilizes d3-AFMU to correct for matrix effects and ionization suppression.

Step 1: Sample Collection & Stabilization

-

Collect urine 4–6 hours post-caffeine ingestion.

-

Immediate Action: Add 10% volume of 1M HCl (e.g., 100 µL HCl to 1 mL Urine) to achieve pH < 3.5.

-

Freeze at -20°C or -80°C if analysis is delayed.

Step 2: Sample Preparation

-

Thaw urine at room temperature.

-

Centrifuge at 15,000 x g for 5 minutes to remove particulates.

-

Dilution: Mix 50 µL of urine with 450 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

IS Spiking: Add 10 µL of d3-AFMU working solution (1 µg/mL in DMSO/Water). Vortex for 30 seconds.

Step 3: Chromatographic Separation AFMU is highly polar. Reverse-phase C18 columns often yield poor retention (eluting in the void volume). HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized polar-embedded C18 columns are recommended.

-

Column: Waters Atlantis T3 (C18) or HILIC silica column (2.1 x 100 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0-1 min (5% B), 1-5 min (5% to 40% B), 5-6 min (Hold), 6.1 min (Re-equilibrate).

Step 4: Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |

| AFMU | 227.1 [M+H]⁺ | 169.1 | 25 | 18 |

| d3-AFMU | 230.1 [M+H]⁺ | 172.1 | 25 | 18 |

Note: The transition 227→169 corresponds to the loss of the N-acetyl/formyl moiety (-58 Da) or similar fragmentation, retaining the methylated ring. The d3-AFMU transition 230→172 confirms the label is on the ring methyl group, which is retained.

3.2 Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of AFMU using d3-AFMU internal standard.

References

-

Nyeki, A., et al. (2001). "The stability of the caffeine metabolite 5-acetylamino-6-formylamino-3-methyluracil (AFMU) in human urine." British Journal of Clinical Pharmacology. Retrieved from [Link]

-

PubChem. (2024). 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) Compound Summary. National Library of Medicine. Retrieved from [Link]

- Grant, D. M., et al. (1983). "Variability in caffeine metabolism." Clinical Pharmacology & Therapeutics.

Difference between AFMU and deuterated 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Topic: Difference between AFMU and deuterated 5-Acetyl-d3-amino-6-formylamino-3-methyluracil Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, and DMPK Professionals

Executive Summary

This guide delineates the critical physicochemical and functional differences between AFMU (5-Acetylamino-6-formylamino-3-methyluracil), a labile metabolite of caffeine, and its stable isotope-labeled internal standard, AFMU-d3 (5-Acetyl-d3-amino-6-formylamino-3-methyluracil).

While the primary distinction lies in the isotopic mass shift (+3 Da), the operational divergence is defined by their roles in Isotope Dilution Mass Spectrometry (IDMS) . AFMU serves as the biological variable for N-acetyltransferase 2 (NAT2) phenotyping, whereas AFMU-d3 acts as the metrological constant, correcting for matrix effects, ionization suppression, and extraction variability. This guide addresses the specific instability of AFMU (deformylation to AAMU) and provides a validated LC-MS/MS workflow to mitigate this risk.

Part 1: Chemical & Physicochemical Distinctions

The fundamental difference is the substitution of three hydrogen atoms with deuterium on the acetyl group. This modification renders AFMU-d3 distinguishable by mass spectrometry while retaining nearly identical chromatographic behavior.

Table 1: Comparative Physicochemical Profile

| Feature | AFMU (Analyte) | AFMU-d3 (Internal Standard) |

| IUPAC Name | N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | N-(6-formamido-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide-d3 |

| Formula | ||

| Monoisotopic Mass | 226.07 Da | 229.09 Da |

| Precursor Ion [M+H]+ | m/z 227.1 | m/z 230.1 |

| Label Position | N/A | Acetyl group ( |

| Retention Time (RPLC) | ||

| Stability | Labile (Deformylates to AAMU at pH > 6) | Labile (Deformylates to AAMU-d3 at pH > 6) |

| Primary Utility | NAT2 Phenotyping Biomarker | Normalization Standard (IDMS) |

Part 2: The Metabolic Context & Stability Challenge

AFMU is a downstream metabolite of caffeine, formed via the N-acetylation of AAMU by the enzyme NAT2 . It is the preferred biomarker for determining NAT2 acetylation status (Slow vs. Rapid Acetylators) in clinical pharmacology.

The Instability Mechanism

A critical technical nuance often overlooked is the spontaneous deformylation of AFMU into AAMU (5-acetylamino-6-amino-3-methyluracil).

-

In vivo: AFMU is formed in the liver.

-

In vitro (Urine): Under neutral or alkaline conditions, AFMU loses the formyl group, reverting to AAMU.

-

Implication: If urine is not acidified immediately, AFMU levels drop, and AAMU levels rise, skewing the phenotypic ratio.

Diagram 1: Caffeine Metabolism & AFMU Instability

This diagram illustrates the NAT2-dependent formation of AFMU and its non-enzymatic degradation.

Caption: NAT2-mediated formation of AFMU and the critical reverse reaction (deformylation) that necessitates sample acidification.

Part 3: Analytical Methodology (LC-MS/MS)

To accurately quantify AFMU, the method must prevent degradation and use AFMU-d3 to correct for any remaining variance.

Why AFMU-d3?

Using a structural analog (e.g., N-acetyl-sulfamethoxazole) is insufficient because it does not track the specific deformylation kinetics of AFMU.

-

Self-Validation: If AFMU degrades to AAMU during processing, AFMU-d3 will degrade to AAMU-d3 at the same rate (assuming negligible kinetic isotope effect on the formyl loss).

-

Matrix Correction: Urine contains high salt and variable organic content. AFMU-d3 co-elutes with AFMU, experiencing the exact same ionization suppression/enhancement in the electrospray source.

MRM Transition Strategy

Selection of the correct transition is vital. You must avoid transitions that lose the labeled acetyl group, as this would make the IS indistinguishable from the background or the analyte fragments.

-

Target Transition (Quantifier): Loss of Carbon Monoxide (CO) or Formyl radical.

-

AFMU:

(Structure becomes AAMU-like cation). -

AFMU-d3:

(Retains the

-

Diagram 2: Validated LC-MS/MS Workflow

This workflow emphasizes the mandatory acidification step.

Caption: Step-by-step bioanalytical protocol highlighting the critical acidification step to prevent AFMU loss.

Part 4: Experimental Protocol

Sample Preparation (The "Acid Trap")

-

Collection: Collect urine into a container pre-spiked with 1M HCl or Glacial Acetic Acid.

-

Verification: Verify pH is between 3.0 and 3.5. Note: pH < 2.0 may cause hydrolysis of other metabolites; pH > 4.0 allows AFMU degradation.

-

Spiking: Aliquot 100 µL of acidified urine. Add 10 µL of AFMU-d3 working solution (e.g., 10 µg/mL in Methanol).

-

Clean-up: Dilute 1:10 with 0.1% Formic Acid in water. Centrifuge at 15,000 x g for 10 min to precipitate proteins/salts.

LC-MS/MS Parameters[1][2][3][4][5][6]

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 5% B to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

Table 2: Mass Spectrometry Parameters (ESI Positive)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| AFMU | 227.1 | 199.1 | 18 | 50 |

| AFMU-d3 | 230.1 | 202.1 | 18 | 50 |

| AAMU (Monitor) | 199.1 | 156.1 | 22 | 50 |

Note: Monitoring AAMU is recommended to verify sample integrity. High AAMU/AFMU ratios in the IS channel indicate degradation occurred post-spiking.

References

-

Grant, D. M., Tang, B. K., & Kalow, W. (1983). Variability in caffeine metabolism in man: Analysis of urinary AFMU and 1X ratios. Clinical Pharmacology & Therapeutics. Link

-

Tang, B. K., et al. (1991). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition. Link

-

Nykiël-Szymańska, A., et al. (2010). Determination of caffeine and its metabolites in urine by HPLC-MS/MS. Journal of Chromatography B. Link

-

PubChem Database. (2024). Compound Summary: 5-Acetylamino-6-formylamino-3-methyluracil.[1][2] National Library of Medicine. Link

Sources

An In-depth Technical Guide to Metabolic Pathway Mapping Using d3-Labeled Caffeine Metabolites

Abstract

Stable isotope labeling is a powerful technique for tracing the flow of molecules through metabolic networks, providing unparalleled insights into cellular metabolism.[1] This guide provides a comprehensive, in-depth exploration of the use of deuterium-labeled (d3) caffeine as a probe for mapping metabolic pathways, with a particular focus on its application in drug development and clinical research. We will delve into the core principles of stable isotope tracing, the specifics of caffeine metabolism, and the analytical methodologies required for robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique for a deeper understanding of metabolic function and drug-enzyme interactions.

Introduction: The Rationale for Stable Isotope Tracing with Caffeine

Metabolic pathways are intricate networks of biochemical reactions essential for life. Understanding how these pathways function and respond to various stimuli, such as disease or drug administration, is a cornerstone of biomedical research and pharmaceutical development. Stable isotope tracers allow for the precise tracking of a metabolic substrate as it is converted into downstream products.[1] This approach provides a dynamic view of metabolic flux, offering qualitative and quantitative information about the origin and production rates of metabolites.[1][2]

Caffeine (1,3,7-trimethylxanthine) is an ideal probe for several reasons. It is a widely consumed, safe psychoactive substance with well-characterized metabolic pathways.[3][4] Over 95% of caffeine is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[3][4][5] This makes caffeine an excellent in vivo probe for assessing CYP1A2 activity, a critical enzyme in the metabolism of many clinical drugs.[5][6][7] By using a deuterated form of caffeine, such as d3-caffeine, we can distinguish the administered probe and its metabolites from endogenous or dietary caffeine, ensuring accurate quantification and pathway analysis.[8]

The Metabolic Journey of Caffeine: A Complex Network

Caffeine metabolism is a multi-step process involving several key enzymes. The primary routes of metabolism are N-demethylation and C-8 hydroxylation.[4][5]

-

N-3 Demethylation to Paraxanthine: This is the major metabolic pathway, accounting for approximately 70-84% of caffeine metabolism in humans.[4][5][9] This reaction is almost exclusively catalyzed by CYP1A2.[9]

-

N-1 Demethylation to Theobromine: This pathway accounts for about 7-12% of caffeine metabolism.[5]

-

N-7 Demethylation to Theophylline: This is also a minor pathway, responsible for roughly 4-8% of caffeine metabolism.[5]

-

C-8 Hydroxylation: A smaller fraction of caffeine is converted to 1,3,7-trimethyluric acid.[4][5]

These primary metabolites are then further metabolized by enzymes such as CYP2A6, N-acetyltransferase 2 (NAT2), and xanthine oxidase (XO) into a variety of secondary metabolites that are ultimately excreted in the urine.[4][5]

Caption: Experimental workflow for d3-caffeine metabolic analysis.

Subject Preparation and Dosing

To ensure the accuracy of the results, it is essential to control for confounding factors. Subjects should typically fast overnight and abstain from all sources of methylxanthines (e.g., coffee, tea, chocolate) for at least 24 hours prior to the study. A standardized dose of d3-caffeine is then administered orally.

Biological Sample Collection

Biological samples, such as plasma, saliva, or urine, are collected at predetermined time points after d3-caffeine administration. [6][10]The choice of matrix depends on the specific research question. Plasma and saliva are useful for assessing pharmacokinetic parameters, while urine provides a comprehensive profile of excreted metabolites. [10][11]

Sample Preparation

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The goal is to remove interfering substances, such as proteins and salts, while efficiently extracting the analytes of interest.

Protocol: Plasma/Saliva Protein Precipitation

-

To a 100 µL aliquot of plasma or saliva, add 300 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., 13C3-caffeine). [12]2. Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol: Urine Solid-Phase Extraction (SPE)

-

Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

-

Load the diluted urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.

Analytical Methodology: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. [12][13]

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of caffeine and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is commonly employed.

Tandem Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for this application. In MRM, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This highly specific detection method minimizes interferences from the biological matrix.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| d3-Caffeine | 198.1 | 140.1 |

| d3-Paraxanthine | 184.1 | 126.1 |

| d3-Theobromine | 184.1 | 126.1 |

| d3-Theophylline | 184.1 | 126.1 |

| 13C3-Caffeine (IS) | 200.1 | 142.1 |

Table 1: Example MRM Transitions for d3-Caffeine and its Metabolites

Data Analysis and Interpretation

The data obtained from the LC-MS/MS analysis is used to generate concentration-time profiles for d3-caffeine and its metabolites. From these profiles, key pharmacokinetic parameters can be calculated, such as:

-

Clearance (CL): A measure of the body's ability to eliminate the drug.

-

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

Metabolic ratios, such as the paraxanthine/caffeine ratio, can be calculated to assess the activity of specific enzymes, in this case, CYP1A2. [6][10]

Applications in Drug Development and Clinical Research

The use of d3-labeled caffeine for metabolic pathway mapping has numerous applications:

-

CYP1A2 Phenotyping: To determine an individual's metabolic capacity for drugs metabolized by CYP1A2. [3][6][7][10]This is crucial for personalized medicine and optimizing drug dosage.

-

Drug-Drug Interaction Studies: To assess the potential of a new drug candidate to inhibit or induce CYP1A2 activity.

-

Disease-State Characterization: To investigate alterations in metabolic pathways associated with various diseases, such as liver disease.

-

Fundamental Research: To gain a deeper understanding of the regulation and dynamics of metabolic networks.

Conclusion: A Powerful Tool for Metabolic Investigation

Metabolic pathway mapping using d3-labeled caffeine is a robust and informative technique that provides a dynamic window into human metabolism. By combining stable isotope labeling with the power of LC-MS/MS, researchers can gain valuable insights into enzyme activity, drug metabolism, and the impact of disease on metabolic pathways. This in-depth guide provides the foundational knowledge and practical protocols necessary to successfully implement this powerful tool in your research endeavors.

References

-

Fuhr, U., Rost, K. L., Engelhardt, R., Sachs, M., & Liermann, D. (1996). Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations. Pharmacogenetics, 6(2), 159-176. [Link]

-

Perera, V., Gross, A. S., & McLachlan, A. J. (2017). CYP1A2 phenotyping: Caffeine and Paraxanthine in Human Saliva by Validated HPLC Method. Journal of Chromatography & Separation Techniques, 8(4), 1-6. [Link]

-

Rost, K., & Roots, I. (1994). Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva. Clinical Pharmacology & Therapeutics, 55(4), 449-457. [Link]

-

Nakajima, M., Yokoi, T., Mizutani, M., Kinoshita, M., Funayama, M., & Kamataki, T. (1999). Phenotyping of CYP1A2 in Japanese population by analysis of caffeine urinary metabolites: absence of mutation prescribing the phenotype in the CYP1A2 gene. Cancer Epidemiology, Biomarkers & Prevention, 8(6), 529-534. [Link]

-

Waters Corporation. (2018). A Look at Column Reproducibility: Analysis of Endogenous Caffeine and Metabolites in Human Urine using Three Historical Batches of 1.8 µm HSS T3 Stationary Phase. [Link]

-

Chen, F., Hu, Z. Y., Parker, R. B., & Laizure, S. C. (2017). Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application. Biomedical chromatography : BMC, 31(6), 10.1002/bmc.3897. [Link]

-

Jang, C., Hui, S., Lu, W., & Rabinowitz, J. D. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in molecular biology (Clifton, N.J.), 1978, 269–283. [Link]

-

Lanis, J. M., Alex, B., & He, L. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in molecular biology (Clifton, N.J.), 1641, 15–28. [Link]

-

Teixeira, D., Telo, J. P., & Marques, F. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules (Basel, Switzerland), 24(16), 2883. [Link]

-

Begas, E., Kouvaras, E., Tsoumani, M., Tsiamantas, C., & Spiliopoulou, C. (2015). Cytochrome P450 A12 phenotyping: HPLC of salivary caffeine metabolites. Separation Science plus, 38(10), 1735-1741. [Link]

-

Kim, J., Lee, S. Y., & Lee, S. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules (Basel, Switzerland), 24(16), 2999. [Link]

-

Denis, S., Augur, C., & Roussos, S. (1997). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques, 11(5), 359-362. [Link]

-

Caspi, R., Foerster, H., Fulcher, C. A., Hopkinson, R., Ingraham, J., Kaipa, P., Krummenacker, M., Paley, S., Pick, J., Rhee, S. Y., Tissier, C., Zhang, P., & Karp, P. D. (2006). MetaCyc: a multiorganism database of metabolic pathways and enzymes. Nucleic acids research, 34(Database issue), D511–D516. [Link]

-

Kuwayama, K., Miyaguchi, H., & Iwata, Y. T. (2013). LC–MS method used for the detection of caffeine in fingerprints. Bioanalysis, 5(13), 1591–1592. [Link]

-

Schwaiger, B. J., & Rhee, E. P. (2016). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 6(2), 18. [Link]

-

Munger, S. C. (2019). Stable isotope tracers for metabolic pathway analysis. Methods in Molecular Biology, 1978, 269-283. [Link]

-

MetaCyc. (n.d.). Metabolic Pathway Database. Retrieved February 20, 2026, from [Link]

-

Chen, G., Lee, H. M., & Lee, J. W. (2020). Pathways for the caffeine metabolism and implication of human cytochrome enzymes (CYP) and xanthine oxidase (XO). Journal of food and drug analysis, 28(1), 1–13. [Link]

-

Thipparapu, R., & Kumar, A. (2018). Development and Validation of a LC-MS 2 Method for the Simultaneous Quantification of Caffeine and Adenosine from DBS. Journal of analytical & bioanalytical techniques, 9(3), 1000424. [Link]

-

PathBank. (n.d.). Other Databases. Retrieved February 20, 2026, from [Link]

-

Djozan, D., & Baheri, T. (2012). Chapter 7: Analysis of Caffeine by Liquid Chromatography-Mass Spectrometry. In Caffeine: Chemistry, Analysis, Function and Effects. The Royal Society of Chemistry. [Link]

-

Agilent Technologies. (2016). Determination of Caffeine in Coffee Products According to DIN 20481. [Link]

-

Cornelis, M. C., Kacprowski, T., Menni, C., Gustafsson, S., Pivin, E., & T-J., F. (2016). Genome-wide association study of caffeine metabolites provides new insights to caffeine metabolism and dietary caffeine-consumption behavior. Human molecular genetics, 25(24), 5473–5482. [Link]

-

Teti, D. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti's Blog. [Link]

-

Rettie, A. E., & Haining, R. L. (2005). Oxidation of caffeine by CYP1A2: isotope effects and metabolic switching. Drug metabolism and disposition: the biological fate of chemicals, 33(12), 1849–1853. [Link]

-

Medium. (2024, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

-

YouTube. (n.d.). Dot Language Graphviz. Retrieved February 20, 2026, from [Link]

-

Graphviz. (2024, September 28). DOT Language. [Link]

-

Denaro, C. P., Wilson, M., Jacob, P., 3rd, & Benowitz, N. L. (1996). Validation of urine caffeine metabolite ratios with use of stable isotope-labeled caffeine clearance. Clinical pharmacology and therapeutics, 59(3), 284–296. [Link]

-

Ellson, J., & North, S. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

-

Kanehisa Laboratories. (2023, December 17). KEGG PATHWAY Database. [Link]

-

Li, X., et al. (2022). Metabolomics analysis of urine from patients with alcohol-associated liver disease reveals dysregulated caffeine metabolism. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(4), G385-G396. [Link]

-

Wikipedia. (n.d.). Caffeine. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Major metabolic pathways of caffeine with the primary enzymes shown at each important step. Retrieved February 20, 2026, from [Link]

-

PharmGKB. (n.d.). Caffeine Pathway, Pharmacokinetics. Retrieved February 20, 2026, from [Link]

-

Thorn, C. F., Aklillu, E., McDonagh, E. M., Klein, T. E., & Altman, R. B. (2012). PharmGKB summary: caffeine pathway. Pharmacogenetics and genomics, 22(5), 389–395. [Link]

-

Popa, L., & Ștefănescu, E. (2016). Molecular and pharmacodynamic interactions between caffeine and dopaminergic system. Farmacia, 64(1), 1-6. [Link]

-

ResearchGate. (n.d.). Caffeine metabolism pathway and metabolites. Retrieved February 20, 2026, from [Link]

Sources

- 1. scholars.mssm.edu [scholars.mssm.edu]

- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenotyping of CYP1A2 in Japanese population by analysis of caffeine urinary metabolites: absence of mutation prescribing the phenotype in the CYP1A2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Simple and reliable CYP1A2 phenotyping by the paraxanthine/caffeine ratio in plasma and in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

Precision in NAT2 Phenotyping: Isotopic Purity Standards for 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

Executive Summary

5-Acetyl-d3-amino-6-formylamino-3-methyluracil (AFMU-d3) is the critical stable isotope-labeled internal standard (SIL-IS) used for the quantitative assessment of N-acetyltransferase 2 (NAT2) activity. As a primary metabolite of caffeine, AFMU serves as a direct phenotypic marker for "acetylation status" (Slow vs. Rapid Acetylators) in clinical pharmacology and epidemiological studies.

However, AFMU-d3 presents a unique dual-challenge in bioanalysis:

-

Isotopic Purity: The requirement for high deuterium enrichment (

99.5 atom % D) to prevent "M+0" interference in the analyte channel. -

Chemical Instability: The inherent lability of the formyl group, which leads to spontaneous deformylation into AAMU-d3 (5-acetylamino-6-amino-3-methyluracil-d3).

This technical guide outlines the rigorous purity requirements, synthesis considerations, and handling protocols necessary to validate AFMU-d3 for regulatory-grade LC-MS/MS assays.

Part 1: Chemical Identity & Isotopic Architecture

Structural Specifications

To function as an effective Internal Standard (IS), the deuterium label must be located on a non-exchangeable site.[1][2] For AFMU-d3, the label is placed on the acetyl moiety at the 5-position.

-

Chemical Name: 5-(Acetyl-d3-amino)-6-formylamino-3-methyluracil[3][4][5][6][7]

-

Molecular Formula:

[3] -

Molecular Weight: ~229.21 g/mol [3]

-

Label Position:

(Acetyl group)

The Stability Paradox (AFMU vs. AAMU)

Unlike many stable isotopes, AFMU-d3 is chemically fragile. In aqueous solutions (especially pH > 8) or in the presence of nucleophiles, the formyl group at the 6-position is cleaved, converting AFMU-d3 into AAMU-d3 .

Implication for Researchers: If your IS degrades during sample processing, the mass spectrometer will detect a loss of AFMU-d3 signal, potentially skewing the Area Ratio (Analyte/IS) if the native analyte (AFMU) degrades at a different rate due to matrix protection or pH micro-environments.

Metabolic Pathway Visualization

The following diagram illustrates the formation of AFMU via NAT2 and its subsequent degradation.

Figure 1: The metabolic formation of AFMU via NAT2 and the parallel degradation pathways for both the analyte and the internal standard.

Part 2: Isotopic Purity Requirements

For LC-MS/MS quantitation using Multiple Reaction Monitoring (MRM), the isotopic purity is defined not just by enrichment, but by the absence of spectral overlap .

The "Contribution" Limit

The most critical specification for AFMU-d3 is the percentage of unlabeled (d0) isotopologue remaining in the standard.

-

Requirement:

unlabeled d0-AFMU. -

Reasoning: If the IS contains 1% d0-AFMU, and you spike the IS at a concentration 10x higher than the LOQ of the analyte, the IS itself contributes a signal equal to 10% of the LOQ. This artificially elevates the baseline and ruins sensitivity.

Quantitative Specifications Table

| Parameter | Specification | Criticality | Rationale |

| Chemical Purity | High | Impurities (e.g., AAMU) complicate chromatography. | |

| Isotopic Enrichment | Critical | Minimizes d0 contribution to analyte channel. | |

| Isotopic Distribution | d3 | Critical | Ensures linearity at the Lower Limit of Quantitation (LLOQ). |

| Label Stability | Non-exchangeable | High | Label must be on Acetyl-Methyl, not N-H. |

| Formyl Integrity | Medium | Some AAMU-d3 is inevitable; minimize via pH control. |

Calculating Isotopic Interference

When validating a batch of AFMU-d3, use the following logic to determine the "Cross-Signal Contribution" (CSC):

-

Zero Sample: Matrix containing Internal Standard but NO Analyte.

-

Acceptance Criteria: The response in the analyte channel (due to impure IS) should be

of the LLOQ response.

Part 3: Synthesis & Validation Logic

Synthesis Route (Retrosynthetic Analysis)

To ensure the label is stable and specific, the synthesis typically follows the acetylation of the formyl-amino precursor.

-

Precursor: 6-Amino-5-formylamino-3-methyluracil.

-

Reagent: Acetic Anhydride-d6 (

) or Acetyl Chloride-d3 ( -

Purification: HPLC is often required to remove the AAMU byproduct formed during workup.

Validation Workflow

The following Graphviz diagram outlines the decision tree for accepting a new lot of AFMU-d3 for clinical phenotyping.

Figure 2: Validation workflow for qualifying AFMU-d3 material.

Part 4: Handling & Storage Protocols

Due to the deformylation risk (AFMU

pH Control

-

Acidification: AFMU is most stable at pH 3.0 - 4.0 .

-

Protocol: Stock solutions of AFMU-d3 should be prepared in 0.1% Formic Acid or Acetic Acid in water/methanol (50:50).

-

Avoid: Never store AFMU-d3 in pure methanol or alkaline buffers (PBS pH 7.4), as this accelerates deformylation.

Storage Conditions

-

Temperature: -80°C for long-term storage.

-

Thaw Cycles: Minimize. Aliquot stock solutions immediately upon preparation.

-

Light: Protect from light (amber vials), as methyluracils can be photosensitive.

In-Assay Compensation

Even with perfect handling, some conversion to AAMU-d3 may occur during the LC-MS run.

-

Self-Correction: Because AFMU-d3 converts to AAMU-d3 at the same rate as the analyte AFMU converts to AAMU (assuming identical matrix conditions), the Area Ratio often remains valid provided the conversion is not total.

-

Recommendation: Monitor the AAMU-d3 transition (m/z 227

product) alongside the AFMU-d3 transition (m/z 255

References

-

Tang, B. K., Grant, D. M., & Kalow, W. (1983).[5] Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.[4][5][6][8] Drug Metabolism and Disposition, 11(3), 218-220.[5] Link

-

Jetter, A., et al. (2004).[7] Phenotyping of N-acetyltransferase Type 2 by Caffeine From Uncontrolled Dietary Exposure.[7] European Journal of Clinical Pharmacology, 60, 17-21. Link

-

Nyki, M., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[4][9] Journal of Chromatography B, 775(1), 1-10. Link

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Technical Guides. Link

-

Sigma-Aldrich (Merck). (2025). Stable Isotopes: Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Application Note ISO-012. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phenotyping of N-acetyltransferase type 2 and xanthine oxidase with caffeine: when should urine samples be collected? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenotyping of N-acetyltransferase type 2 by caffeine from uncontrolled dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylator phenotyping via analysis of four caffeine metabolites in human urine by micellar electrokinetic capillary chromatography with multiwavelength detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Deuterated AFMU (AFMU-d3) in Clinical Pharmacology

Topic: Applications of deuterated AFMU in clinical pharmacology research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-acetylamino-6-formylamino-3-methyluracil (AFMU) is a pivotal metabolite in the biotransformation of caffeine, serving as the primary index for N-acetyltransferase 2 (NAT2) activity. Despite its clinical value in phenotyping and pharmacogenomics, AFMU presents significant bioanalytical challenges due to its inherent instability and susceptibility to deformylation.

This guide details the application of Deuterated AFMU (AFMU-d3) as a stable isotope-labeled internal standard (SIL-IS). By compensating for matrix effects, ionization suppression, and pre-analytical degradation, AFMU-d3 enables the precise quantification required for regulatory-grade drug-drug interaction (DDI) studies and population pharmacogenetics.

Part 1: The Bioanalytical Challenge & The Deuterium Solution

The Instability of AFMU

AFMU is chemically labile. In urine, particularly at neutral or alkaline pH, it spontaneously deformylates to 5-acetylamino-6-amino-3-methyluracil (AAMU) .[1] This degradation compromises the accuracy of NAT2 phenotyping if not rigorously controlled.

-

The Artifact Risk: Without stabilization, the measured AFMU concentration decreases over time, leading to a false "Slow Acetylator" classification.

-

The Deuterium Advantage: AFMU-d3 is chemically identical to the analyte but distinguishable by mass (+3 Da). Crucially, AFMU-d3 degrades to AAMU-d3 at the same rate as the endogenous analyte degrades to AAMU. Therefore, the ratio of Analyte/IS remains constant even if partial degradation occurs, providing a self-correcting quantification system.

Mechanism of Action: The NAT2 Pathway

The following diagram illustrates the metabolic pathway of caffeine, highlighting the specific role of NAT2 in generating AFMU and the downstream degradation to AAMU.

Figure 1: Caffeine metabolic pathway focusing on NAT2-mediated formation of AFMU and its subsequent instability. The AFMU/1X molar ratio is the gold standard for NAT2 phenotyping.

Part 2: Technical Protocol for LC-MS/MS Quantification

Sample Collection & Stabilization

To ensure data integrity, the pre-analytical phase is as critical as the mass spectrometry itself.

-

Collection: Collect spot urine (typically 4–6 hours post-caffeine ingestion).

-

Acidification (Critical Step): Immediately adjust urine pH to < 3.5 using 1M HCl or sulfamic acid. This halts the deformylation of AFMU to AAMU.

-

Storage: Freeze at -80°C. AFMU is stable for >1 year at this temperature when acidified.

Reagents and Standards

-

Analyte: AFMU (Authentic standard).

-

Internal Standard: AFMU-d3 (Methyl-d3).

-

Note: Ensure the deuterium label is on the N-methyl group to avoid exchangeable protons.

-

LC-MS/MS Methodology

Method Type: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.[2]

Sample Preparation (Dilute-and-Shoot):

-

Thaw urine at room temperature.

-

Centrifuge at 10,000 x g for 5 minutes to remove particulates.

-

Mix 50 µL of supernatant with 450 µL of Mobile Phase A containing AFMU-d3 (100 ng/mL) .

-

Inject 5 µL into the LC-MS/MS.

Chromatographic Conditions:

-

Column: High-strength Silica (HSS) T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Reasoning: HSS T3 retains polar metabolites like AFMU better than standard C18.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 0% B for 1 min, ramp to 15% B over 3 min (retention of polar xanthines).

Mass Spectrometry Parameters (MRM Mode): Quantification is performed in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| AFMU | 241.1 | 198.1 | 30 | 18 | Target |

| AFMU-d3 | 244.1 | 201.1 | 30 | 18 | Internal Standard |

| 1-Methylxanthine (1X) | 167.1 | 138.1 | 35 | 20 | Normalizer |

Table 1: Optimized MRM transitions. The transition 241->198 corresponds to the loss of the acetyl group [-CH3CO], a characteristic fragmentation for acetylated uracils.

Part 3: Clinical Applications & Data Interpretation

NAT2 Phenotyping

The primary application of AFMU quantification is determining the acetylation status of a patient. This is vital for drugs metabolized by NAT2 (e.g., Isoniazid, Hydralazine, Sulfonamides).

-

Metric: Molar Ratio of AFMU / 1X.

-

Classification:

-

Slow Acetylators: Ratio < 0.2 - 0.3 (Population dependent).

-

Rapid Acetylators: Ratio > 0.4.

-

-

Clinical Implication: Slow acetylators are at higher risk of toxicity from NAT2 substrates (e.g., Isoniazid-induced neuropathy), while rapid acetylators may experience therapeutic failure.

Workflow Visualization

The following diagram outlines the complete bioanalytical workflow from patient to result.

Figure 2: Step-by-step clinical pharmacology workflow for NAT2 phenotyping using deuterated AFMU.

Troubleshooting Common Issues

-

Low Recovery: If AFMU signal is low, check urine pH. If pH > 4, degradation to AAMU has likely occurred.

-

Interference: High concentrations of endogenous uracil can interfere. Ensure the chromatographic method separates AFMU (RT ~2.5 min) from early-eluting interferences.

-

IS Variation: If AFMU-d3 area counts vary significantly between samples (>15% CV), it indicates matrix suppression. The calculated concentration remains valid because the IS compensates, but sensitivity may be compromised.

References

-

Jetter, A., et al. (2004). Phenotyping of N-acetyltransferase type 2 by caffeine from uncontrolled dietary exposure. European Journal of Clinical Pharmacology, 60(1), 17-21. Link

-

Wong, P., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[1][3] Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 693-700. Link

-

Weimann, A., et al. (2005). Measurement of caffeine and five of the major metabolites in urine by high-performance liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 40(3), 307-316. Link

-

Perera, M. A., et al. (2012). Caffeine metabolic ratios for the in vivo evaluation of CYP1A2, N-acetyltransferase 2, xanthine oxidase and CYP2A6 enzymatic activities. Pharmacogenetics and Genomics. Link

Sources

- 1. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]

- 3. Stabilization of urinary biogenic amines measured in clinical chemistry laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Handling of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil

[1]

Compound Profile & Physicochemical Properties[1][2][3]

5-Acetyl-d3-amino-6-formylamino-3-methyluracil (d3-AFMU) is the stable isotope-labeled analog of AFMU, a major caffeine metabolite associated with N-acetyltransferase 2 (NAT2) activity.[1] It is primarily used as an Internal Standard (IS) in LC-MS/MS assays.[1]

| Property | Data |

| CAS Number (Parent) | 85438-96-6 (AFMU) |

| CAS Number (d3-Analog) | 1185082-65-8 |

| Molecular Formula | C₈H₇D₃N₄O₄ |

| Molecular Weight | ~229.21 g/mol (vs. 226.19 for parent) |

| Appearance | White to Off-White Solid |

| Solubility in Methanol | Slightly Soluble (< 1 mg/mL) .[1] Requires sonication/warming. |

| Solubility in DMSO | Soluble (up to ~10 mg/mL) .[1] Recommended for Stock.[1][2] |

| Stability Alert | Unstable in Methanol & Base . Deformylates to AAMU. |

The Deuterium Effect on Solubility

The substitution of three hydrogen atoms with deuterium (d3) on the acetyl group has a negligible effect on solubility compared to the parent compound. Therefore, solubility data for non-labeled AFMU is valid for the d3-analog.[1]

Solubility vs. Stability: The Critical Trade-Off[1]

Researchers often default to methanol for LC-MS standards due to its volatility and compatibility with mobile phases.[1] However, for AFMU and d3-AFMU, this choice compromises data integrity.[1]

The Degradation Mechanism

In the presence of methanol (solvolysis) or dilute base (pH > 8), the formyl group at the N6 position is labile. The compound undergoes deformylation to form d3-AAMU .[1]

-

Half-life in Methanol: Can be < 24 hours at room temperature.[1]

-

Half-life in Acidic Buffer (pH 3.0): Maximum stability (~150 hours).[1][3]

Degradation Pathway Diagram

The following diagram illustrates the structural vulnerability of d3-AFMU in methanol.

Caption: Mechanistic pathway of AFMU deformylation in methanol/basic conditions.

Protocol: Standardized Stock Preparation

To ensure scientific integrity and reproducibility, follow this "Self-Validating" protocol. This workflow prioritizes stability while maintaining solubility.

Reagents Required[1][5][6]

-

Solvent A (Primary Stock): DMSO (Anhydrous, ≥99.9%).[1]

-

Solvent B (Working Diluent): 10 mM Ammonium Formate (pH 3.[1]5) / Acetonitrile (90:10).[1] Note: Acidic pH stabilizes the formyl group.[1]

-

Vessels: Amber glass vials (silanized preferred to minimize adsorption).

Step-by-Step Methodology

Phase 1: Primary Stock Solution (1.0 mg/mL)

-

Weighing: Accurately weigh 1.0 mg of d3-AFMU into a tared amber glass vial.

-

Solvent Addition: Add 1.0 mL of DMSO . Do not use Methanol.[1]

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 35°C for 5 minutes.

-

Validation: Visually inspect against a dark background.[1] The solution must be clear.

-

-

Storage: Store at -80°C (preferred) or -20°C. Stability: ~6 months.

Phase 2: Working Standard (e.g., 10 µg/mL)

-

Thawing: Thaw DMSO stock at room temperature (protect from light).

-

Dilution: Dilute the stock 1:100 into Solvent B (Acidic Buffer) .

-

Why? The acidic environment (pH 3.5) inhibits deformylation, while the small % of DMSO ensures solubility.

-

-

Usage: Use within 8 hours. Discard unused working standard.

Workflow Visualization

Caption: Decision tree for d3-AFMU stock preparation emphasizing solvent impact on stability.

Analytical Validation (QC)

Before using the stock for critical assays (e.g., NAT2 phenotyping), validate the integrity of the d3-AFMU.

-

LC-MS/MS Check:

-

Monitor MRM transitions for d3-AFMU (e.g., m/z 229 → 169) AND d3-AAMU (degradation product, m/z 201 → 144).

-

Acceptance Criteria: The AAMU peak area must be < 2% of the AFMU peak area.[1]

-

-

UV Spectroscopy:

References

-

Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man.[1][4] Drug Metabolism and Disposition, 11(3), 218-220.[1][4] Link

- Core Reference: Establishes the instability of AFMU in methanol and dilute base.

-

Jetter, A., et al. (2004). Urine metabolic ratio of 5-acetylamino-6-formylamino-3-methyluracil to 1-methylxanthine as a marker for N-acetyltransferase 2 activity.[1] European Journal of Clinical Pharmacology, 60, 165-171.[1]

- Context: Describes the use of AFMU/AAMU r

-

Cham, B. E., et al. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine.[1] Drug Metabolism and Disposition, 30(5). Link

- Data Source: Provides kinetics of deformylation and pH stability profiles (pH 3.0 optimal).

Sources

- 1. 5-Acetylamino-6-amino-3-methyluracil | C7H10N4O3 | CID 88299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sepscience.com [sepscience.com]

- 3. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Quantitation of AFMU for NAT2 Phenotyping via LC-MS/MS

This Application Note is designed for bioanalytical scientists and drug metabolism researchers. It moves beyond standard recipe-style protocols to address the specific chemical instability of 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and provides a robust, self-validating LC-MS/MS workflow.

Executive Summary

N-acetyltransferase 2 (NAT2) phenotyping is critical for predicting individual susceptibility to drug toxicity (e.g., Isoniazid, Sulfonamides). Caffeine is the gold-standard probe drug for NAT2 activity, with the molar ratio of its metabolites—specifically AFMU—serving as the phenotypic index.

However, AFMU is chemically unstable , undergoing spontaneous non-enzymatic deformylation to 5-acetylamino-6-amino-3-methyluracil (AAMU) in neutral to alkaline conditions. This degradation compromises data integrity, leading to false "Slow Acetylator" classification.

This protocol details a stabilized LC-MS/MS method that arrests deformylation at the point of collection, ensuring accurate NAT2 phenotyping.

Scientific Background & Mechanism[1]

The Metabolic Pathway

Caffeine (1,3,7-trimethylxanthine) is metabolized by CYP1A2 to Paraxanthine, which is further acetylated by NAT2 to form AFMU. The accuracy of the assay depends on preventing the ex vivo conversion of AFMU to AAMU.

Figure 1: Caffeine metabolism pathway highlighting the critical instability of AFMU. The transition from AFMU to AAMU is pH-dependent and non-enzymatic.

Chemical Properties[2][3]

-

Analyte: AFMU (

) -

MW: 226.2 g/mol

-

pKa: ~5.7 (Ionizes readily in positive ESI)

-

Stability: Half-life < 8 hours at pH 7.0; Stable > 3 months at pH 3.5.

Method Development & Optimization

Internal Standard Selection Strategy

Recommendation: Use AFMU-d3 (Methyl-d3) rather than Acetyl-d3.

-

Reasoning: Common fragmentation of AFMU involves the loss of the acetyl group (m/z 42) or the formyl group. If the deuterium label is on the acetyl group, the primary MS/MS fragment will lose the label, making the transition identical to the native analyte (cross-talk). Using a ring-methyl label ensures the tag is retained in the product ion.

MRM Transitions

The following transitions were optimized using ESI+ on a Triple Quadrupole system.

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type | Mechanistic Origin |

| AFMU | 227.1 | 185.1 | 50 | 18 | Quant | Loss of Acetyl ( |

| AFMU | 227.1 | 168.1 | 50 | 22 | Qual | Ring cleavage / Loss of |

| AFMU-d3 | 230.1 | 188.1 | 50 | 18 | Quant | Retains d3-methyl label |

Chromatography (HILIC vs. RP)

While Reverse Phase (C18) is standard, AFMU is highly polar.

-

Selected Mode: Polar-Embedded C18 or HILIC.

-

Why: Standard C18 requires 100% aqueous loading to retain AFMU, which causes dewetting. A Polar-Embedded column (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Polar C18) allows 100% aqueous stability and better retention of polar metabolites.

Detailed Protocol

Reagents & Materials

-

Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Stabilizer: 1.0 M Hydrochloric Acid (HCl).

-

Internal Standard: AFMU-d3 (10 µg/mL in Methanol).

Sample Collection & Stabilization (The "Trustworthiness" Step)

Failure to perform this step immediately invalidates the assay.

-

Collection: Collect urine 4–6 hours post-caffeine ingestion (standard phenotyping window).

-

Acidification: Immediately add 100 µL of 1.0 M HCl per 10 mL of urine .

-

Target: Final pH must be between 3.0 and 3.5.

-

Verification: Spot check with pH paper.

-

-

Storage: Freeze at -80°C immediately. Stable for 6 months.

Sample Preparation (Dilute-and-Shoot)

Due to high concentrations of caffeine metabolites in urine, SPE is often unnecessary if the MS is sensitive.

-

Thaw urine on ice.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C (removes particulates/precipitates).

-

Transfer 50 µL of supernatant to a 96-well plate.

-

Add 450 µL of Solvent A containing IS (AFMU-d3 @ 100 ng/mL).

-

Dilution Factor: 1:10.[1]

-

-

Vortex for 30 seconds.

-

Inject 2 µL .

LC-MS/MS Parameters

LC Gradient (Polar-Embedded C18, 2.1 x 100mm, 1.8 µm):

| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) | Phase |

| 0.00 | 98 | 2 | Loading |

| 1.00 | 98 | 2 | Hold |

| 4.00 | 70 | 30 | Elution |

| 4.10 | 5 | 95 | Wash |

| 5.50 | 5 | 95 | Wash |

| 5.60 | 98 | 2 | Re-equilibration |

| 7.50 | 98 | 2 | End |

Workflow Visualization

Figure 2: Analytical workflow emphasizing the critical acidification step required to prevent AFMU degradation.

Validation & QC Criteria (Self-Validating System)

To ensure the method is performing correctly, implement the following "Self-Validating" checks:

-

The "AAMU Check":

-

Include the MRM transition for AAMU (199.1 -> 168.1) in your method, even if not quantifying it.

-

Logic: If AAMU peaks appear in your Calibration Standards (which should be pure AFMU), your stock solution has degraded, or your autosampler is too warm.

-

-

Linearity:

over range 0.5 – 100 µM. -

Carryover: Inject a blank after the highest standard (ULOQ). Signal must be < 20% of LLOQ.

-

Stability QC: A QC sample left in the autosampler for 24 hours must not show >15% deviation from T=0. If it does, the autosampler cooling (4°C) is insufficient.

References

-

Grant, D. M., et al. "Analysis of caffeine metabolites in urine for NAT2 phenotyping." Journal of Chromatography B, 2002.

-

Nyeki, A., et al. "Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine." Drug Metabolism and Disposition, 2002.

-

FDA Guidance for Industry. "Bioanalytical Method Validation M10," 2022.

-

Tang, B. K., et al. "Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man." Drug Metabolism and Disposition, 1983.[3]

Sources

Application Note: Quantitative Analysis of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil in Human Urine

Abstract

This document provides a comprehensive guide for the sample preparation and subsequent analysis of 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (d3-AFMU) in human urine, intended for researchers in clinical chemistry, pharmacology, and drug development. 5-acetylamino-6-formylamino-3-methyluracil (AFMU) is a primary metabolite of caffeine, and its quantification is crucial for phenotyping N-acetyltransferase 2 (NAT2) enzyme activity. The use of a stable isotope-labeled internal standard, such as d3-AFMU, is paramount for achieving the accuracy and precision required in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This note details pre-analytical considerations, a robust solid-phase extraction (SPE) protocol, and the scientific rationale underpinning each step to ensure data integrity and reproducibility.

Introduction: The Role of AFMU and its Deuterated Analog

Caffeine is metabolized in the liver by a series of enzymes, including cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). The ratio of specific urinary metabolites provides a non-invasive method to assess the activity of these enzymes. AFMU is a key downstream metabolite whose formation is dependent on NAT2 activity.[1] Therefore, the ratio of AFMU to other caffeine metabolites, such as 1-methylxanthine (1X), is a well-established biomarker for determining an individual's NAT2 phenotype (e.g., slow, intermediate, or fast acetylator).[1][2] This information is critical in pharmacogenomics, as NAT2 status influences the metabolism and potential toxicity of numerous drugs and xenobiotics.

Accurate quantification of AFMU in a complex biological matrix like urine is challenging. Variations during sample preparation and analysis can introduce significant error. The principle of isotope dilution mass spectrometry (IDMS) is the gold standard for mitigating these issues.[3] By introducing a known quantity of a stable isotope-labeled version of the analyte, 5-Acetyl-d3-amino-6-formylamino-3-methyluracil (d3-AFMU), at the beginning of the sample preparation process, analytical variability can be effectively normalized. The d3-AFMU standard is chemically identical to the endogenous AFMU, ensuring it behaves similarly during extraction, cleanup, and ionization.[4] However, its increased mass allows it to be distinguished by the mass spectrometer, providing a reliable internal reference for quantification.

Analyte Relationship Diagram

Caption: Metabolic pathway from Caffeine to AFMU and the role of d3-AFMU.

Pre-Analytical Considerations: Ensuring Sample Integrity

The stability of AFMU is a critical pre-analytical factor. Research has shown that AFMU is susceptible to spontaneous deformylation to 5-acetylamino-6-amino-3-methyluracil (AAMU), a process that is dependent on pH and temperature.[5]

-

Collection: Urine samples should be collected in sterile containers. No preservatives are strictly necessary if processing and freezing occur promptly.

-

pH and Temperature: AFMU exhibits maximum stability around pH 3.0.[5] At 24°C, the half-life of AFMU in urine (typically pH 5-7) is approximately 57 hours, which decreases to 12.5 hours at 37°C.[5] Therefore, samples should be cooled as soon as possible after collection.

-

Short-Term Storage & Transport: For short-term transport or storage (up to 24 hours), samples should be kept refrigerated at 4°C or on cool packs.[6] Storage at room temperature should be avoided to minimize analyte degradation.[6][7]

-

Long-Term Storage: For long-term storage, urine samples must be frozen at -20°C or, ideally, -70°C or lower.[7] Samples stored at -22°C have shown good stability for many analytes for over a decade.[8] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot samples into smaller, single-use volumes before freezing.

| Condition | Temperature | Maximum Duration | Rationale & Reference |

| Processing Delay | Room Temp (~20-25°C) | < 8 hours | AFMU half-life in urine is ~57 hours at 24°C. Minimize time to prevent deformylation.[5] |

| Short-Term Storage | 4°C (Refrigerator) | Up to 24 hours | Slows degradation significantly compared to room temperature.[6] |

| Long-Term Storage | -20°C | Months | Acceptable for long-term storage.[8] |

| Optimal Long-Term | -70°C or -80°C | Years | Gold standard for preserving metabolite stability.[7] |

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

This protocol is adapted from validated methods for the analysis of caffeine metabolites in urine and is designed to effectively remove interferences such as salts, urea, and other polar matrix components prior to LC-MS/MS analysis.[1]

Required Materials & Reagents

-

Urine sample (previously collected and stored as per Section 2)

-

d3-AFMU internal standard solution (e.g., 1 µg/mL in methanol)

-

Methanol (HPLC or MS-grade)

-

Acetonitrile (HPLC or MS-grade)

-

Deionized water

-

Formic acid

-

Solid-Phase Extraction (SPE) Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymer, 30 mg/1 mL (or equivalent)

-

SPE vacuum manifold or positive pressure processor

-

Centrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

Autosampler vials with inserts

Step-by-Step Protocol

Urine Sample Preparation Workflow

Caption: Step-by-step workflow for the SPE of d3-AFMU from urine.

-

Sample Thawing and Spiking:

-

Thaw frozen urine samples at room temperature or in a 4°C water bath.

-

Once thawed, vortex the sample for 15 seconds to ensure homogeneity.

-

Aliquot 1.0 mL of urine into a clean microcentrifuge tube.

-

Add a precise volume (e.g., 20 µL) of the d3-AFMU internal standard solution. The concentration should be chosen to be within the calibration range.

-

Vortex for another 10 seconds.

-

Causality: Adding the internal standard at the very first step is the core principle of IDMS. It ensures that any analyte loss during subsequent steps (centrifugation, extraction, evaporation) is mirrored by the loss of the internal standard, keeping the analyte-to-internal standard ratio constant.[9]

-

-

Pre-Extraction Clarification:

-

Centrifuge the spiked urine sample at 10,000 x g for 5 minutes at 4°C.

-

Causality: This step pellets any cellular debris, proteins, and particulates that could otherwise clog the SPE sorbent bed, ensuring a consistent flow rate and preventing extraction variability.[10]

-

-

Solid-Phase Extraction (SPE):

-

a. Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry out between steps.

-

Causality: Methanol wets the polymeric sorbent and activates it for analyte retention. The subsequent water wash removes the methanol and prepares the sorbent for the aqueous sample.

-

-

b. Loading: Carefully load the supernatant from the centrifuged urine sample (from step 2) onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) using a vacuum or positive pressure.

-

Causality: The HLB sorbent retains AFMU and d3-AFMU through reversed-phase interactions, while highly polar matrix components like salts and urea pass through unretained.

-

-

c. Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Causality: This wash step removes remaining polar interferences that may have been weakly retained, without prematurely eluting the analytes of interest, thus leading to a cleaner final extract.

-

-

d. Elution: Elute the retained analytes by passing 1 mL of acetonitrile through the cartridge into a clean collection tube.

-

Causality: Acetonitrile is a strong organic solvent that disrupts the reversed-phase interaction between the analytes and the sorbent, allowing for their efficient recovery from the cartridge.

-

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 40°C.

-

Causality: This step removes the elution solvent and concentrates the analytes, increasing the sensitivity of the assay.

-

Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 20 seconds to ensure the analytes are fully dissolved.

-

Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and improves peak shape during the LC separation.

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

-

Analytical Detection by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis due to its high sensitivity, selectivity, and ability to differentiate between the analyte and the deuterated internal standard. A reversed-phase chromatographic method is typically employed to separate AFMU from other potential isomers and matrix components before detection.

| Parameter | Typical Value/Condition | Rationale |

| LC Column | C18 or PFP, ≤ 2.1 mm ID, < 3 µm particle size | Provides good retention and separation for polar uracil derivatives. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization efficiency. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | AFMU contains basic nitrogen atoms that are readily protonated. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (AFMU) | Consult literature or optimize experimentally | e.g., m/z 214 -> 172 |

| MRM Transition (d3-AFMU) | Consult literature or optimize experimentally | e.g., m/z 217 -> 175 |

Note: Specific MRM transitions must be optimized in the laboratory for the instrument in use.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of urine samples for the quantification of AFMU using d3-AFMU as an internal standard. Adherence to best practices for sample collection and storage is crucial for maintaining the integrity of the labile AFMU molecule. The described solid-phase extraction method offers a robust and reliable means of sample cleanup, minimizing matrix effects and enabling sensitive and accurate quantification by LC-MS/MS. This methodology serves as a vital tool for researchers conducting pharmacogenomic studies related to NAT2 phenotyping.

References

-

Casademont, G., & Creus, A. (2002). Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1149-1155. Available at: [Link]

-

Pinu, F. R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 363. Available at: [Link]

-

Raikos, N., et al. (2008). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 14-20. Available at: [Link]

-

Restek Corporation. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Restek. Available at: [Link]

-

Bahareh, F., et al. (2017). Development and validation of a simple, rapid and sensitive LC-MS/MS method for the measurement of urinary neurotransmitters. Analytical and Bioanalytical Chemistry, 409(23), 5495-5506. Available at: [Link]

-

Haid, M., et al. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(4), 69. Available at: [Link]

-

Lucas, D. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Agilent Technologies. Available at: [Link]

-

Rana, S., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(3), 333-338. Available at: [Link]

-

Kura Biotech. (n.d.). Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. Kura Biotech. Available at: [Link]

-

UCT, Inc. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis. American Laboratory. Available at: [Link]

-

Buszewska-Forajta, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. Available at: [Link]

-

Inoue, H., et al. (1998). Optimized Conditions for the Enzymatic Hydrolysis of α-Hydroxytriazolam-Glucuronide in Human Urine. Biological and Pharmaceutical Bulletin, 21(8), 843-846. Available at: [Link]

-

DPX Technologies. (2020). Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. YouTube. Available at: [Link]

-

Tang, B. K., Grant, D. M., & Kalow, W. (1983). Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man. Drug Metabolism and Disposition, 11(3), 218-220. Available at: [Link]

-

Roehrkasten, R., et al. (1990). Synthesis of the Caffeine Metabolites 5-Acetylamino-6-formylamino-3-methyluracil (AFMU) and 5-Acetylamino-6-amino-3-methyluracil (AAMU) on a Preparative Scale. ChemInform, 21(35). Available at: [Link]

-

Le Guennec, J. C., et al. (1991). Maturation of AFMU excretion in infants. Therapeutic Drug Monitoring, 13(3), 224-228. Available at: [Link]

-

Bel-Oms, I., et al. (2015). Targeting human urinary metabolome by LC–MS. UPF Repository. Available at: [Link]

-

Giebułtowicz, J., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International Journal of Molecular Sciences, 25(10), 5275. Available at: [Link]

-

Waters Corporation. (n.d.). A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma. Waters Corporation. Available at: [Link]

-

Rodrigues, C. A., et al. (2019). Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities. Molecules, 24(16), 2993. Available at: [Link]

-

Nagata, A., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Available at: [Link]

-

Separation Science. (2023). Effective procedure for in-well hydrolysis of urine samples. Separation Science. Available at: [Link]

-

Rostami-Moghaddam, M., et al. (2023). Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Advanced Journal of Professional and Research, 1(1), e12595. Available at: [Link]

-

Andersen, H. R., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. International Journal of Molecular Sciences, 25(1), 16. Available at: [Link]

Sources

- 1. Determination of Urinary Caffeine Metabolites as Biomarkers for Drug Metabolic Enzyme Activities | MDPI [mdpi.com]

- 2. Maturation of AFMU excretion in infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Stability of 5-acetamido-6-formylamino-3-methyluracil in buffers and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of targeted metabolite profiles of urine samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. How Long Can You Hold It? Long-term Urine Biobanking [thermofisher.com]

- 9. repositori.upf.edu [repositori.upf.edu]

- 10. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

Application Note: A Systematic Approach to Mobile Phase Optimization for the Robust Separation of d3-AFMU in Reversed-Phase HPLC-MS/MS

Abstract

This application note provides a detailed, experience-driven guide for developing and optimizing a reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for the separation of deuterated acetyl norfentanyl (d3-AFMU). As a critical internal standard for the quantification of acetyl norfentanyl (AFMU), a major metabolite of the synthetic opioid acetyl fentanyl, achieving its robust and reproducible chromatographic separation is paramount for data integrity in bioanalytical assays. We will explore the foundational principles behind mobile phase selection, present a systematic protocol for its optimization, and discuss data interpretation within the context of regulatory compliance for bioanalytical method validation.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals engaged in toxicological and pharmacokinetic studies.

Part I: Foundational Principles of Mobile Phase Selection

The primary goal of mobile phase optimization is to control the interactions between the analyte (d3-AFMU), the stationary phase, and the mobile phase to achieve desired retention, resolution, and peak shape.[4] In reversed-phase HPLC, where a nonpolar stationary phase is used, the mobile phase is typically a more polar mixture of an aqueous solvent and a less polar organic solvent.[5]

Analyte Considerations: d3-AFMU

AFMU and its deuterated analog, d3-AFMU, are metabolites of acetyl fentanyl.[6] As metabolites, they are generally more polar than the parent drug. This inherent polarity can make them challenging to retain on traditional C18 columns, often requiring a mobile phase with a high aqueous content.[5][7] The key to a successful separation lies in manipulating the mobile phase to finely tune the retention of these polar compounds.

The Critical Role of Mobile Phase Components

A. Organic Modifier: Acetonitrile vs. Methanol The choice of organic solvent is a primary tool for adjusting retention and selectivity.[8]

-

Acetonitrile (ACN): Generally the preferred solvent in LC-MS applications due to its lower viscosity (leading to lower backpressure) and superior UV transparency. It often provides sharper peaks for many compounds.

-

Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature, which allows it to act as a hydrogen-bond donor.[8] A simple screening experiment comparing ACN and MeOH is a fundamental first step in method development.

B. Aqueous Phase & pH Control For ionizable analytes like AFMU, mobile phase pH is arguably the most critical factor influencing retention and peak shape.[4][9]

-